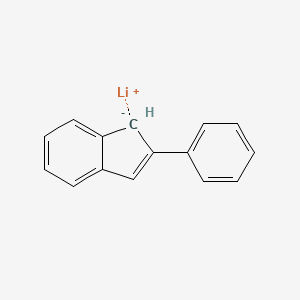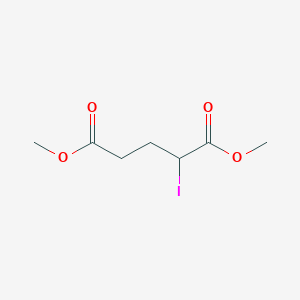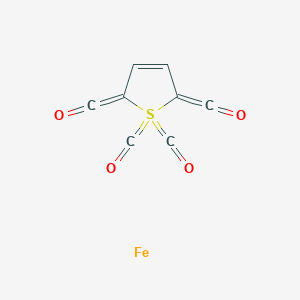
CID 71337081
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 71337081 is a chemical compound registered in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of CID 71337081 involves several steps and specific reaction conditions. The preparation methods can be divided into two main categories: synthetic routes and industrial production methods.
Synthetic Routes
Initial Reaction: The synthesis begins with the reaction of a primary amine with a suitable aldehyde or ketone under acidic conditions to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization in the presence of a catalyst, such as a Lewis acid, to form the core structure of this compound.
Functionalization: The core structure is then functionalized by introducing various substituents through reactions such as halogenation, alkylation, or acylation.
Industrial Production Methods
Batch Processing: In industrial settings, the synthesis of this compound is often carried out in batch reactors. This method allows for precise control over reaction conditions and yields high-purity products.
Continuous Flow Processing: Continuous flow processing is another method used in the industrial production of this compound. This method offers advantages such as increased efficiency, scalability, and reduced waste.
Analyse Chemischer Reaktionen
CID 71337081 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Types of Reactions
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions are oxidized derivatives of the compound.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products are reduced forms of the compound.
Substitution: Substitution reactions involving this compound typically occur at specific functional groups. Common reagents used in these reactions include halogens, alkyl halides, and acyl chlorides.
Wissenschaftliche Forschungsanwendungen
CID 71337081 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biomolecules makes it a valuable tool for understanding biological mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as a candidate for the treatment of certain diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of CID 71337081 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
CID 71337081 can be compared with other similar compounds to highlight its uniqueness.
Similar Compounds
CID 12345678: This compound shares a similar core structure with this compound but differs in its functional groups. It is used in similar applications but has distinct properties.
CID 87654321: Another compound with a related structure, CID 87654321, is used in different industrial applications due to its unique reactivity and stability.
Uniqueness
This compound stands out due to its specific functional groups and reactivity. These characteristics make it particularly valuable in certain applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
113245-85-5 |
|---|---|
Molekularformel |
C8H2FeO4S |
Molekulargewicht |
250.01 g/mol |
InChI |
InChI=1S/C8H2O4S.Fe/c9-3-7-1-2-8(4-10)13(7,5-11)6-12;/h1-2H; |
InChI-Schlüssel |
RSMBZHNYKVUUBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C=O)S(=C=O)(=C=O)C1=C=O.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


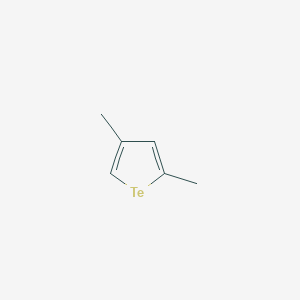
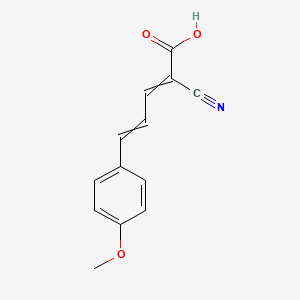
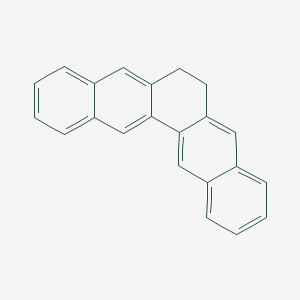
diphenylsilane](/img/structure/B14298185.png)
![Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate](/img/structure/B14298200.png)

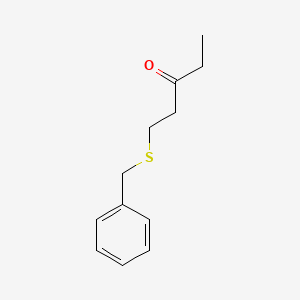
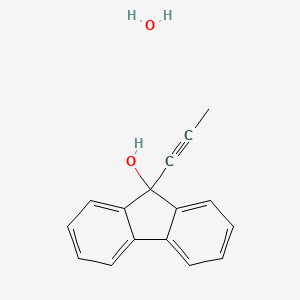
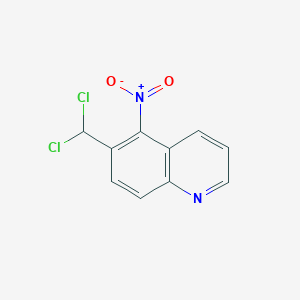
![Ethyl {[(propan-2-ylidene)amino]oxy}acetate](/img/structure/B14298226.png)
